pKa and Ionization State Comparison
The acid dissociation constant (pKa) of the carboxylic acid group differs significantly between 2-(dimethylamino)butanoic acid and its 4-substituted isomer. The target compound has a predicted pKa of 2.37±0.14, while 4-(dimethylamino)butanoic acid (CAS 693-11-8) exhibits a higher pKa of 2.76 . This 0.39 unit difference means the 2-substituted isomer is more strongly ionized at physiological pH, which directly affects solubility, membrane permeability, and its ability to form salts or coordinate with metal ions.
4‑(dimethylamino)butanoic acid: pKa 2.76
| Evidence Dimension | Carboxylic Acid pKa (Predicted) |
|---|---|
| Target Compound Data | 2.37 ± 0.14 |
| Comparator Or Baseline | 4-(Dimethylamino)butanoic acid: 2.76 |
| Quantified Difference | ΔpKa = 0.39 (Target is more acidic) |
| Conditions | Predicted values from standard computational models |
Why This Matters
The lower pKa of 2-(dimethylamino)butanoic acid ensures a higher degree of ionization at physiological pH, which can be critical for applications in medicinal chemistry where charge state influences drug-target interactions or for analytical methods like ion-exchange chromatography.
